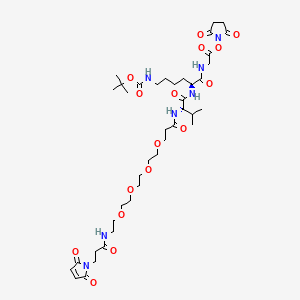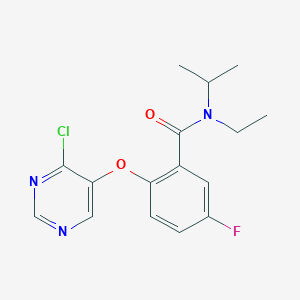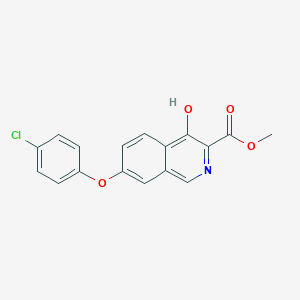
Lnfp I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La lacto-N-fucopentaosa I (LNFP I) es un oligosacárido de la leche humana (HMO) que se encuentra en gran abundancia en la leche materna. Es un oligosacárido fucosilado, lo que significa que contiene fucosa, un azúcar desoxihexosa. This compound juega un papel crucial en el desarrollo de la microbiota intestinal y el sistema inmunológico del bebé. Es conocido por sus propiedades prebióticas y su capacidad para inhibir la adhesión de patógenos al revestimiento intestinal .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de LNFP I implica múltiples pasos, centrándose principalmente en reacciones de glicosilación. El proceso generalmente comienza con la lactosa, que se somete a una serie de reacciones enzimáticas para formar this compound. Las enzimas clave involucradas son la β-N-acetilglucosaminiltransferasa, la β1,3-galactosiltransferasa y la α1,2-fucosiltransferasa. Estas enzimas catalizan la adición de N-acetilglucosamina, galactosa y fucosa, respectivamente, al esqueleto de la lactosa .
Métodos de producción industrial
La producción industrial de this compound se ha optimizado mediante ingeniería metabólica microbiana. Los investigadores han desarrollado cepas microbianas de alta eficiencia que pueden producir this compound en grandes cantidades. Por ejemplo, un equipo de la Universidad de Jiangnan diseñó cepas de Escherichia coli para expresar las glicosiltransferasas necesarias y mejorar las vías de síntesis de los nucleótidos de azúcar requeridos. Este método ha logrado altos rendimientos y pureza de this compound, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
LNFP I principalmente se somete a reacciones de glicosilación, donde se añaden unidades de azúcar a su estructura. También puede participar en reacciones de hidrólisis, donde los enlaces glucosídicos son escindidos por enzimas como las glucosidasas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis de this compound incluyen nucleótidos de azúcar como UDP-N-acetilglucosamina, UDP-galactosa y GDP-fucosa. Las reacciones generalmente se llevan a cabo en condiciones suaves, a menudo en soluciones acuosas a pH neutro y temperaturas moderadas.
Productos principales
El producto principal de estas reacciones es la propia this compound. Dependiendo de las glicosiltransferasas específicas utilizadas, también pueden formarse otros oligosacáridos fucosilados como la lacto-N-fucopentaosa II y III .
Aplicaciones Científicas De Investigación
LNFP I tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar reacciones de glicosilación y la síntesis de carbohidratos complejos.
Biología: Se estudia this compound por su papel en el desarrollo de la microbiota intestinal del bebé y sus efectos prebióticos.
Medicina: La investigación ha demostrado que this compound puede inhibir la adhesión de patógenos al revestimiento intestinal, lo que podría reducir el riesgo de infecciones en bebés.
Mecanismo De Acción
LNFP I ejerce sus efectos principalmente a través de su interacción con la microbiota intestinal y el sistema inmunitario. Actúa como un prebiótico, promoviendo el crecimiento de bacterias beneficiosas como las bifidobacterias. Estas bacterias, a su vez, producen ácidos grasos de cadena corta que apoyan la salud intestinal. This compound también inhibe la adhesión de patógenos al revestimiento intestinal actuando como un receptor señuelo, previniendo infecciones .
Comparación Con Compuestos Similares
LNFP I es parte de una familia de oligosacáridos fucosilados que incluye lacto-N-fucopentaosa II y III, y lacto-N-difucohexaosa I. Estos compuestos comparten estructuras similares pero difieren en el número y la posición de los residuos de fucosa. This compound es único en sus enlaces glucosídicos específicos y su alta abundancia en la leche materna. En comparación con otros HMO, se ha demostrado que this compound tiene un efecto más fuerte en la promoción del crecimiento de bifidobacterias y la inhibición de la adhesión de patógenos .
Compuestos similares
- Lacto-N-fucopentaosa II (LNFP II)
- Lacto-N-fucopentaosa III (LNFP III)
- Lacto-N-difucohexaosa I (LNDFH I)
- 2'-Fucosilalactosa (2'-FL)
This compound destaca por su estructura específica y su importante papel en la salud del bebé, lo que lo convierte en un compuesto valioso tanto para la investigación como para las aplicaciones industriales.
Propiedades
Fórmula molecular |
C32H55NO25 |
|---|---|
Peso molecular |
853.8 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)18(43)22(47)30(50-7)58-27-19(44)15(40)9(3-34)54-32(27)56-25-13(33-8(2)38)29(52-10(4-35)16(25)41)57-26-17(42)11(5-36)53-31(23(26)48)55-24-12(6-37)51-28(49)21(46)20(24)45/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16+,17-,18+,19-,20+,21+,22-,23+,24+,25+,26-,27+,28?,29-,30-,31-,32-/m0/s1 |
Clave InChI |
FZIVHOUANIQOMU-YIHIYSSUSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11829375.png)










![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)
